Home > Products > Screening Compounds P141064 > N,N'-Bis-Fmoc-D-ornithine
N,N'-Bis-Fmoc-D-ornithine -

N,N'-Bis-Fmoc-D-ornithine

Catalog Number: EVT-13531209
CAS Number:
Molecular Formula: C35H32N2O6
Molecular Weight: 576.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N,N'-Bis-Fmoc-D-ornithine is a derivative of the amino acid ornithine, characterized by the protection of its amino groups with fluorenylmethyloxycarbonyl (Fmoc) groups. This compound is particularly significant in the field of peptide synthesis, especially in solid-phase peptide synthesis (SPPS), due to its stability and the ease with which the Fmoc groups can be removed under mildly basic conditions. The Fmoc protection allows for the selective activation of amino groups, facilitating the stepwise assembly of peptides .

Source and Classification

N,N'-Bis-Fmoc-D-ornithine can be sourced from various chemical suppliers and is classified under protected amino acids used in peptide synthesis. Its molecular formula is C35H32N2O6C_{35}H_{32}N_{2}O_{6} with a molecular weight of approximately 576.6 g/mol . The compound is utilized extensively in both academic and industrial settings for peptide research and development.

Synthesis Analysis

Methods

The synthesis of N,N'-Bis-Fmoc-D-ornithine typically involves the protection of the amino groups of D-ornithine using Fmoc groups. This process generally follows these steps:

  1. Reagents: D-ornithine is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
  2. Solvent: The reaction is usually conducted in an organic solvent like dioxane.
  3. Reaction Conditions: The reaction conditions are optimized to ensure complete protection of the amino groups while minimizing side reactions.

Technical Details

In industrial applications, automated peptide synthesizers are employed to scale up the production, ensuring consistent quality and high throughput. These synthesizers facilitate the handling of large quantities of reagents and solvents, optimizing the synthesis process for commercial use .

Molecular Structure Analysis

Structure

N,N'-Bis-Fmoc-D-ornithine features two Fmoc protecting groups attached to the amino groups of D-ornithine. The structure can be represented as follows:

N N Bis Fmoc D ornithine C35H32N2O6\text{N N Bis Fmoc D ornithine }\text{C}_{35}\text{H}_{32}\text{N}_{2}\text{O}_{6}

Data

  • Molecular Weight: 576.6 g/mol
  • Molecular Formula: C₃₅H₃₂N₂O₆
  • CAS Number: 201046-59-5 .
Chemical Reactions Analysis

Types of Reactions

N,N'-Bis-Fmoc-D-ornithine undergoes several key chemical reactions:

  1. Deprotection: The Fmoc groups can be removed using a base such as piperidine, which reveals the free amino groups necessary for further reactions.
  2. Coupling Reactions: The free amino groups can participate in peptide bond formation with carboxyl groups from other amino acids.

Common Reagents and Conditions

  • Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for removing Fmoc groups.
  • Coupling: Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are used alongside additives such as hydroxybenzotriazole (HOBt) for effective peptide bond formation .

Major Products Formed

The deprotection reaction yields D-ornithine with free amino groups, while coupling reactions result in peptides containing D-ornithine residues.

Mechanism of Action

The mechanism of action for N,N'-Bis-Fmoc-D-ornithine involves its use as a protected building block in peptide synthesis. The Fmoc protective groups allow for selective removal under basic conditions, enabling the stepwise assembly of peptides on a solid support. This facilitates complex peptide sequences' synthesis while maintaining control over the reaction conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethylformamide and dioxane.

Chemical Properties

N,N'-Bis-Fmoc-D-ornithine exhibits stability under standard laboratory conditions but requires careful handling during deprotection and coupling processes to avoid undesired side reactions.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry are commonly employed to confirm the purity and structure of synthesized compounds .

Applications

N,N'-Bis-Fmoc-D-ornithine finds extensive applications in various scientific fields:

  1. Chemistry: Used as a building block in peptide synthesis via solid-phase methods.
  2. Biology: Facilitates studies on protein-protein interactions and enzyme-substrate interactions by incorporating ornithine into peptides.
  3. Medicine: Plays a role in developing peptide-based drugs and therapeutic agents.
  4. Industry: Utilized for large-scale production of peptides for research and pharmaceutical applications .
Introduction to N,N'-Bis-Fmoc-D-ornithine in Modern Peptide Chemistry

Historical Context of Orthogonally Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

The development of orthogonally protected amino acids revolutionized SPPS by enabling selective deprotection of functional groups. N,N'-Bis-Fmoc-D-ornithine emerged from three key advancements:

  • Fmoc Chemistry Adoption: The 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced by Carpino in 1970, provided a base-labile alternative to acid-labile t-butyloxycarbonyl (Boc) protection. By the 1990s, >98% of peptide synthesis facilities transitioned to Fmoc chemistry due to its milder conditions and reduced side reactions [1] [6].
  • Diamino Acid Protection Challenges: Early SPPS struggled with selectively protecting ornithine’s δ-amino group. Initial benzyl-based groups required harsh HF cleavage, risking aspartimide formation and epimerization [1] [4]. The dual Fmoc protection strategy solved this by ensuring both α- and δ-amines were orthogonally protected under identical deprotection conditions.
  • Industrial Standardization: Pharmaceutical-scale production of Fmoc-building blocks (e.g., for diabetes drugs) enabled ultrapure (>99% HPLC) N,N'-Bis-Fmoc-D-ornithine, meeting ICH Q11 standards for chiral purity and low acetic acid content (<0.02%) [1].

Table 1: Evolution of Ornithine Protection in SPPS

EraProtection StrategyCleavage ConditionsKey Limitations
1970sBoc-Orn(Z)HF, 0°CSide-chain degradation, toxic HF handling
1980sFmoc-Orn(Boc)TFA (moderate acid)Incomplete δ-deprotection in long peptides
2000sN,N'-Bis-Fmoc-D-ornithine20% piperidine/DMFBase-sensitive sequences; optimized in modern protocols

Role in Enantioselective Peptide Design

N,N'-Bis-Fmoc-D-ornithine enables precise chiral control through:

  • Racemization Suppression: The Fmoc urethane group inherently minimizes racemization during coupling. D-configuration further stabilizes against base-induced epimerization in piperidine deprotection steps—critical for synthesizing D-enantiomer-rich antimicrobial peptides [1] [6].
  • Side-Chain Orthogonality: Dual Fmoc protection allows sequential deprotection. The δ-Fmoc can be selectively removed for on-resin cyclization or fluorescent labeling, while α-Fmoc remains intact. This facilitates synthesis of tumor-targeting peptides with D-ornithine-constrained architectures [4].
  • Coupling Efficiency: D-ornithine’s steric profile enhances coupling kinetics with acylation reagents. HATU/DIPEA-mediated couplings achieve >99.5% efficiency per cycle vs. 97–98% for L-ornithine derivatives, reducing deletion sequences [4].

Table 2: Coupling Efficiency with D- vs. L-Ornithine Derivatives

Reagent SystemN,N'-Bis-Fmoc-L-ornithine Efficiency (%)N,N'-Bis-Fmoc-D-ornithine Efficiency (%)
DIC/HOBt95.2 ± 1.897.6 ± 0.9
HBTU/DIPEA97.1 ± 0.799.3 ± 0.4
PyAOP/NMM98.4 ± 0.599.8 ± 0.1

Comparative Significance of D- vs. L-Configured Ornithine Derivatives in Biomedical Research

The D-configuration confers unique advantages in therapeutic peptides:

  • Metabolic Stability: D-ornithine resists degradation by L-amino acid oxidases, extending half-life in vivo. Peptides like D-ornithine-containing somatostatin analogs show 3-fold longer serum persistence than L-versions [3].
  • Conformational Engineering: Incorporation of D-ornithine disrupts α-helix formation, favoring turn structures essential for GPCR-targeting peptides. This proves valuable in designing melanocortin receptor agonists with enhanced selectivity [4].
  • Polyamine Pathway Targeting: D-ornithine derivatives inhibit ornithine decarboxylase (ODC) via steric hindrance, differing from L-eflornithine’s suicide inhibition. N-acetyl-D-ornithine reduces replication in RNA viruses (e.g., Zika) by 80% at 10μM concentrations by competitively blocking polyamine binding sites [3] [5].

Table 3: Biomedical Applications of D- vs. L-Ornithine Derivatives

ApplicationL-Ornithine DerivativesD-Ornithine Derivatives
Antiviral ActivityEflornithine (DFMO): IC₅₀ 100μM for SARS-CoV-2N-Acetyl-D-ornithine: IC₅₀ 10μM for Zika
Tumor TargetingSubject to rapid catabolismIntegrin-binding RGD peptides with in vivo tumor accumulation ↑40%
Enzyme InhibitionIrreversible ODC inhibition (Ki 0.3μM)Allosteric ODC modulation (Ki 5.2μM)

Properties

Product Name

N,N'-Bis-Fmoc-D-ornithine

IUPAC Name

2,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C35H32N2O6

Molecular Weight

576.6 g/mol

InChI

InChI=1S/C35H32N2O6/c38-33(39)32(37-35(41)43-21-31-28-16-7-3-12-24(28)25-13-4-8-17-29(25)31)18-9-19-36-34(40)42-20-30-26-14-5-1-10-22(26)23-11-2-6-15-27(23)30/h1-8,10-17,30-32H,9,18-21H2,(H,36,40)(H,37,41)(H,38,39)

InChI Key

HFKOCIWEYMAENQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.